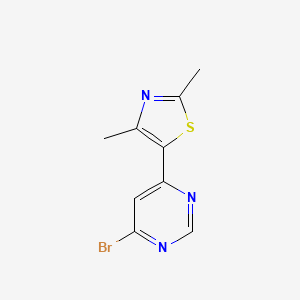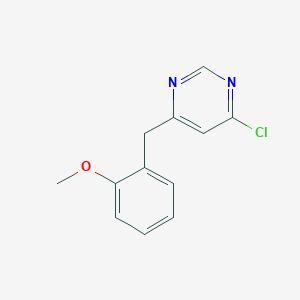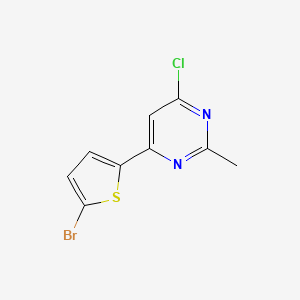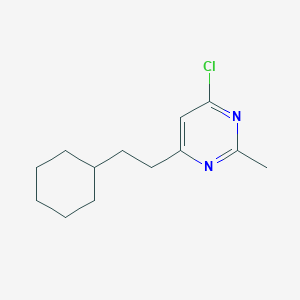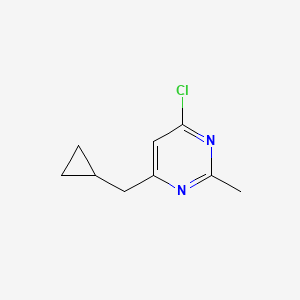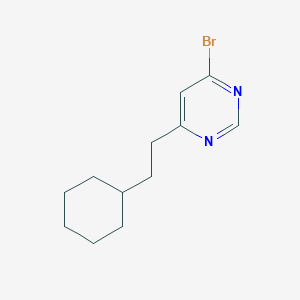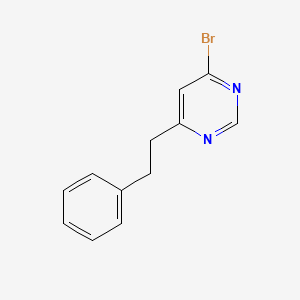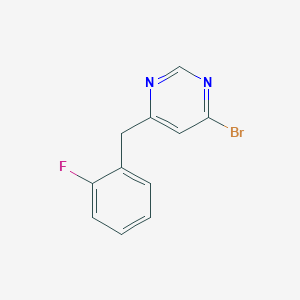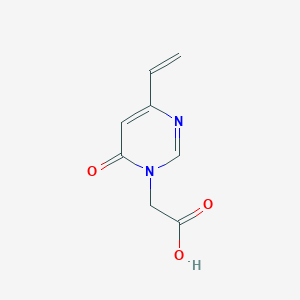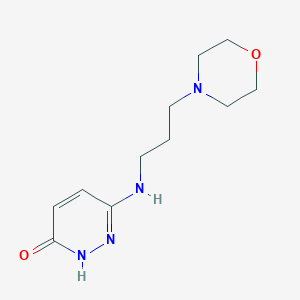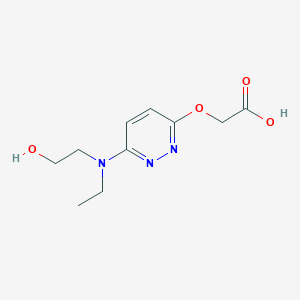
2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid
描述
2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid is a complex organic compound that features a pyridazine ring substituted with an ethyl(2-hydroxyethyl)amino group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the pyridazine core. The ethyl(2-hydroxyethyl)amino group is introduced through nucleophilic substitution reactions, while the acetic acid moiety is often added via esterification or amidation reactions. Common reagents used in these reactions include ethylamine, 2-chloroethanol, and acetic anhydride, under conditions such as reflux in organic solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, and advanced purification techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can yield a variety of derivatives depending on the nucleophile introduced .
科学研究应用
2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
作用机制
The mechanism of action of 2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in oxidative stress and inflammatory responses. Its molecular targets include various receptors and enzymes that regulate cellular processes, such as the production of reactive oxygen species (ROS) and inflammatory cytokines .
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar biological activities.
Indole Derivatives: These compounds also possess a heterocyclic core and are studied for their diverse biological activities
Uniqueness
2-((6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with an ethyl(2-hydroxyethyl)amino group and an acetic acid moiety makes it a versatile compound for various applications .
属性
IUPAC Name |
2-[6-[ethyl(2-hydroxyethyl)amino]pyridazin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-13(5-6-14)8-3-4-9(12-11-8)17-7-10(15)16/h3-4,14H,2,5-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMUUNPKDFDRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


